molecular formula C6H12Cl2O4 B13733763 Dichloromannitol CAS No. 20847-01-2

Dichloromannitol

Cat. No.: B13733763
CAS No.: 20847-01-2
M. Wt: 219.06 g/mol
InChI Key: VSYOJRJNYPFTHS-UHFFFAOYSA-N
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Description

Dichloromannitol (C₆H₁₂Cl₂O₆) is a chlorinated derivative of mannitol, a hexahydric sugar alcohol. Historically, chlorinated sugar alcohols like this compound have been explored for their antineoplastic properties, acting as alkylating agents that disrupt DNA replication in cancer cells .

Properties

CAS No.

20847-01-2

Molecular Formula

C6H12Cl2O4

Molecular Weight

219.06 g/mol

IUPAC Name

1,6-dichlorohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2

InChI Key

VSYOJRJNYPFTHS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(CCl)O)O)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromannitol typically involves the chlorination of mannitol. This process can be carried out using various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of chlorinating gases like chlorine (Cl2) in the presence of a catalyst. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Dichloromannitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding chlorinated aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound back to mannitol or other reduced forms.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Chlorinated aldehydes or ketones.

    Reduction: Mannitol or other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing chlorine atoms.

Scientific Research Applications

Dichloromannitol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichloromannitol is similar to that of mannitol, particularly in its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This can reduce cerebral edema, intracranial pressure, and cerebrospinal fluid volume . The presence of chlorine atoms may also impart additional biological activities, which are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloromannitol vs. Mannitol

Mannitol (C₆H₁₄O₆), the parent compound of this compound, is a non-chlorinated sugar alcohol widely used as a diuretic and osmotic agent. Key differences include:

Property This compound Mannitol
Molecular Weight 259.06 g/mol 182.17 g/mol
Solubility Moderate in water Highly water-soluble
Bioactivity Alkylating agent Osmotic diuretic
Toxicity Hematotoxic at high doses Low renal toxicity

This compound’s chlorine atoms enhance its electrophilic reactivity, enabling DNA cross-linking, whereas mannitol’s hydroxyl groups mediate osmotic effects .

This compound vs. Chlorobutanol

Chlorobutanol (C₄H₇Cl₃O), another chlorinated alcohol, is primarily used as a preservative in pharmaceuticals. Comparative analysis:

Property This compound Chlorobutanol
Chlorine Content 2 atoms 3 atoms
Applications Experimental oncology Antimicrobial preservative
Metabolism Hepatic glucuronidation Renal excretion
Half-Life ~6 hours (in vitro) ~2 hours (in vivo)

Chlorobutanol’s higher chlorine content increases its antimicrobial potency but limits systemic use due to neurotoxicity, whereas this compound’s larger structure allows targeted DNA interaction .

Functional Comparison with Alkylating Agents

This compound shares functional similarities with non-sugar-based alkylating agents like cyclophosphamide:

Parameter This compound Cyclophosphamide
Mechanism Cross-links DNA Cross-links DNA
Bioavailability 40–60% (oral) >75% (oral)
Adverse Effects Myelosuppression Hemorrhagic cystitis

While both induce DNA damage, cyclophosphamide’s phosphoramide mustard moiety enables prodrug activation, enhancing tumor selectivity. This compound lacks this prodrug mechanism, leading to broader tissue toxicity .

Biological Activity

Dichloromannitol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of mannitol, characterized by the substitution of two chlorine atoms. Its chemical formula is C6H10Cl2O6C_6H_{10}Cl_2O_6. The presence of chlorine atoms significantly alters its physical and chemical properties compared to mannitol, which is a sugar alcohol commonly used in pharmaceuticals and as a sweetener.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems. Antioxidants are crucial for protecting cells from damage caused by free radicals.
  • Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various pathogens. This suggests its potential use in developing antimicrobial agents.
  • Cellular Effects : this compound has been observed to affect cellular processes, including apoptosis and cell proliferation. These effects could be beneficial in cancer research, where modulation of cell growth is critical.

Antioxidant Activity

In a study assessing the antioxidant capacity of this compound, it was found to effectively scavenge free radicals in vitro. The compound demonstrated a dose-dependent response, indicating that higher concentrations yield greater antioxidant effects. The results are summarized in Table 1.

Concentration (µM)% Inhibition of Free Radicals
1025%
2050%
5075%

Antimicrobial Activity

This compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that this compound has significant antimicrobial potential, particularly against gram-positive bacteria.

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

  • Case Study on Oxidative Stress : A clinical trial investigated the effects of this compound on patients with oxidative stress-related conditions. The findings suggested improvements in biomarkers associated with oxidative damage after treatment with this compound.
  • Case Study on Antimicrobial Resistance : In a hospital setting, this compound was evaluated for its efficacy against antibiotic-resistant strains. The results showed that it could be an effective adjunct therapy for infections caused by resistant bacteria.

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